

Almorexant's efficacy in different primary insomnia patient populations

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Almorexant in Primary Insomnia: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Almorexant**'s efficacy across different primary insomnia patient populations, supported by experimental data from key clinical trials. **Almorexant**, a dual orexin receptor antagonist (DORA), represents a novel mechanism of action for the treatment of insomnia by targeting the orexin neuropeptide system, which is central to the regulation of wakefulness.^[1] The clinical development of **Almorexant** was, however, discontinued due to safety concerns in long-term studies.^{[2][3][4]} This guide presents the efficacy and safety findings from studies conducted prior to its discontinuation.

Comparative Efficacy Data

The efficacy of **Almorexant** has been evaluated in both adult and elderly patients with primary insomnia. The following tables summarize the key findings from polysomnography (PSG) data, offering a quantitative comparison against placebo and an active comparator, zolpidem.

Table 1: Efficacy of Almorexant in Adult Patients (18-64 years) with Chronic Primary Insomnia

This table summarizes data from a randomized, double-blind, placebo-controlled trial (NCT00608985) with an active reference (zolpidem) over a 16-day treatment period.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Outcome Measure	Almorexant 100 mg	Almorexant 200 mg	Zolpidem 10 mg	Placebo
Objective Wake After Sleep Onset (WASO) - Change from Baseline (minutes)	-	↓ 26.8 (Day 1/2), ↓ 19.5 (Day 15/16) (p<0.0001 vs placebo)	-	-
Subjective Wake After Sleep Onset (WASO) - Change from Baseline (minutes)	-	Significant decrease over 2 weeks (p=0.0006 vs placebo)	-	-
Objective Total Sleep Time (TST) - Change from Baseline (minutes)	-	↑ (p<0.0001 vs placebo)	-	-
Subjective Total Sleep Time (TST) - Change from Baseline (minutes)	-	↑ (p<0.0001 vs placebo)	-	-
Objective Latency to Persistent Sleep (LPS) - Change from Baseline (minutes)	↓	↓ (p<0.0001 vs placebo at initiation)	-	-
Subjective Latency to Sleep Onset (LSO) - Change from	↓	↓ (p<0.0001 vs placebo at initiation)	-	-

Baseline
(minutes)

Note: Specific mean change values for all parameters and zolpidem were not consistently reported in the provided abstracts. The improvements for **Almorexant** were noted as significant compared to placebo.

Table 2: Efficacy of Almorexant in Elderly Patients (≥ 65 years) with Primary Insomnia

This table presents data from a randomized, double-blind, placebo-controlled, crossover study evaluating two-night treatment with different doses of **Almorexant**.^{[8][9]}

Outcome Measure	Almorexant 25 mg	Almorexant 50 mg	Almorexant 100 mg	Almorexant 200 mg	Placebo
Mean Wake After Sleep Onset (WASO) - Treatment Effect vs Placebo (minutes)	-10.4 (p=0.0018)	-19.2 (p<0.0001)	-31.4 (p<0.0001)	-46.5 (p<0.0001)	-
Mean Total Sleep Time (TST) - Increase vs Placebo (minutes)	14.3 (p<0.0001)	-	55.1 (p<0.0001)	-	-
Latency to Persistent Sleep (LPS) - Treatment Effect vs Placebo (minutes)	Not significant	Not significant	Not significant	-10.2 (p=0.0001)	-

Experimental Protocols

Key Experiment: Randomized, Placebo-Controlled Trial in Adult Primary Insomnia (NCT00608985)

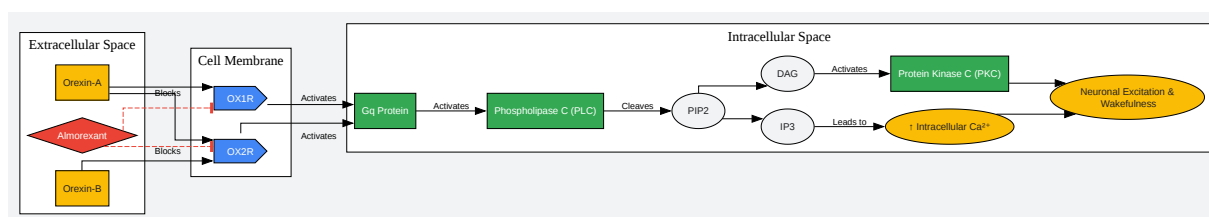
- Objective: To assess the efficacy and safety of **Almorexant** in adult patients with chronic primary insomnia.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced, parallel-group multicenter study.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Patient Population: Male and female patients aged 18–64 years with a diagnosis of chronic primary insomnia according to DSM-IV criteria.[5][6]
- Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of the following treatments orally each night for 16 consecutive nights:[5][6][7]
 - **Almorexant** 100 mg
 - **Almorexant** 200 mg
 - Zolpidem 10 mg (active reference)
 - Placebo
- Primary Efficacy Endpoints:
 - Objective Wake After Sleep Onset (WASO), measured by polysomnography (PSG).[5][6][7]
 - Subjective WASO, recorded by the patient.[5][6][7]
- Secondary Efficacy Endpoints:
 - Objective and subjective Total Sleep Time (TST).[5][6]
 - Objective Latency to Persistent Sleep (LPS) and subjective Latency to Sleep Onset (LSO).[5][6]
 - Sleep architecture (duration of sleep stages).[5]
- Safety Assessments: Adverse events, next-day performance, rebound insomnia, and withdrawal effects were monitored.[5][6]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway and its Antagonism by Almorexant

The orexin system promotes wakefulness through the binding of orexin-A and orexin-B peptides to their G-protein coupled receptors, OX1R and OX2R.[3][10][11] This activation leads to a cascade of intracellular signaling that results in neuronal depolarization and increased excitability.[12] **Almorexant** acts as a competitive antagonist at both OX1R and OX2R, thereby blocking the wake-promoting signals of the orexin peptides.[10]

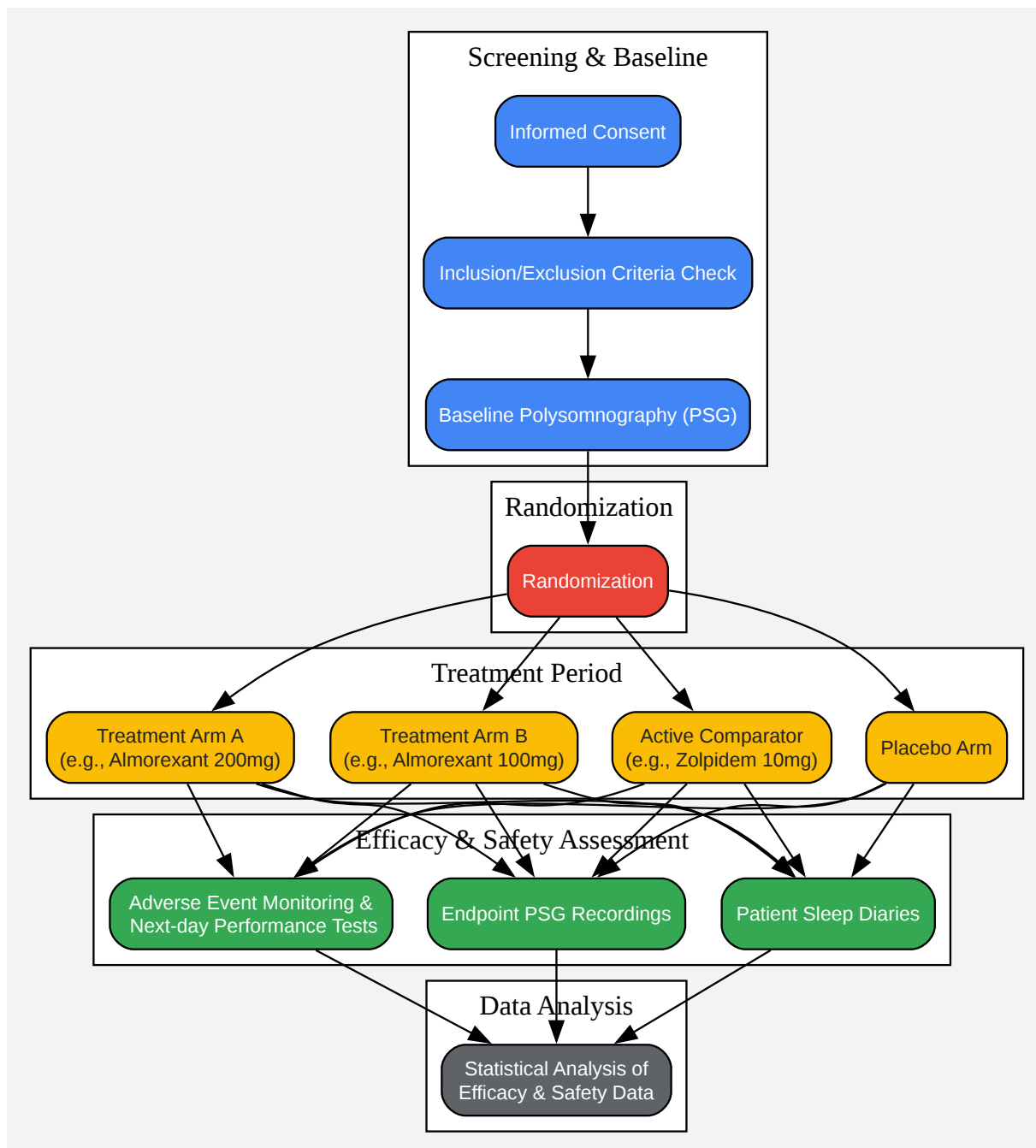


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Caption: Orexin signaling pathway and **Almorexant**'s mechanism of action.

Typical Experimental Workflow for a Primary Insomnia Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating a novel hypnotic agent like **Almorexant**.



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Caption: Workflow of a typical primary insomnia clinical trial.

Conclusion

Clinical trial data demonstrates that **Almorexant** was effective in improving objective and subjective sleep parameters in both adult and elderly patients with primary insomnia. The efficacy was shown to be dose-dependent, with higher doses leading to greater improvements in sleep maintenance (WASO) and total sleep time (TST).[5][6][8][9] Notably, in elderly patients, a significant reduction in sleep onset latency (LPS) was only observed at the highest dose tested (200 mg).[8][9] While showing promise as a novel therapeutic agent for insomnia, the development of **Almorexant** was halted due to an undisclosed tolerability issue that emerged in long-term Phase III studies.[2][3][4] This underscores the critical importance of long-term safety assessments in the development of hypnotic drugs. The research into **Almorexant** has, however, paved the way for the development of other dual orexin receptor antagonists for the treatment of insomnia.

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